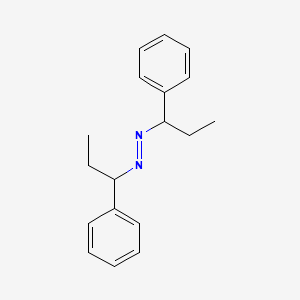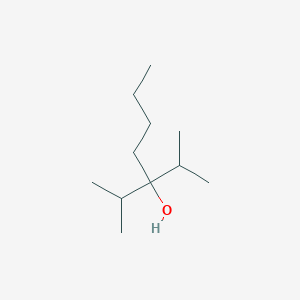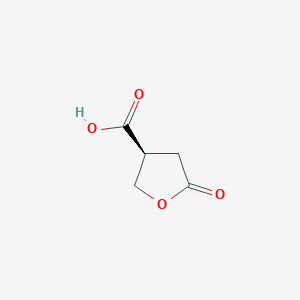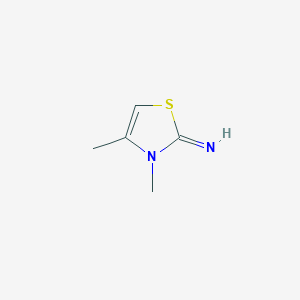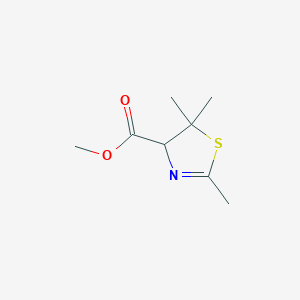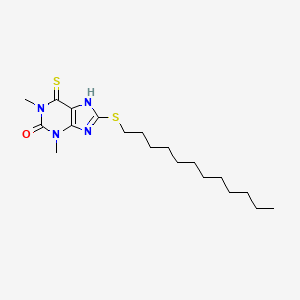
Theophylline, 8-dodecylthio-6-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-dodecylthio-6-thio-: is a derivative of theophylline, a well-known xanthine compound. Theophylline itself is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of dodecylthio and thio groups to theophylline enhances its chemical properties, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where theophylline is reacted with dodecylthiol and a suitable thio reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: Theophylline, 8-dodecylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the dodecylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Chemistry: In chemistry, Theophylline, 8-dodecylthio-6-thio- is used as a model compound to study the effects of thio and dodecylthio substitutions on theophylline’s chemical properties .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes, including its role as a phosphodiesterase inhibitor .
Medicine: In medicine, Theophylline, 8-dodecylthio-6-thio- is explored for its potential therapeutic applications, particularly in respiratory diseases. Its modified structure may offer enhanced efficacy or reduced side effects compared to theophylline .
Industry: In the industrial sector, this compound is studied for its potential use in the development of new pharmaceuticals and chemical products .
作用機序
The mechanism of action of Theophylline, 8-dodecylthio-6-thio- involves its interaction with various molecular targets. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .
類似化合物との比較
Theophylline: The parent compound, widely used in respiratory therapy.
8-Methyl-6-thio-7-(β-D-xylopyranosyl)theophylline: Another derivative with different substituents.
Theobromine: A related methylxanthine with similar pharmacological properties.
Uniqueness: The uniqueness of Theophylline, 8-dodecylthio-6-thio- lies in its specific substitutions, which may confer distinct chemical and biological properties. These modifications can potentially enhance its efficacy or reduce side effects compared to other similar compounds .
特性
CAS番号 |
6493-37-4 |
|---|---|
分子式 |
C19H32N4OS2 |
分子量 |
396.6 g/mol |
IUPAC名 |
8-dodecylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C19H32N4OS2/c1-4-5-6-7-8-9-10-11-12-13-14-26-18-20-15-16(21-18)22(2)19(24)23(3)17(15)25/h4-14H2,1-3H3,(H,20,21) |
InChIキー |
XXIAMSSXXPCLDP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


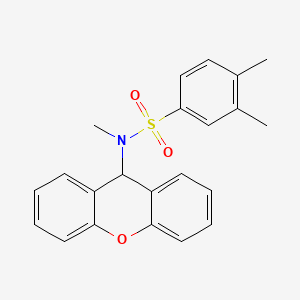
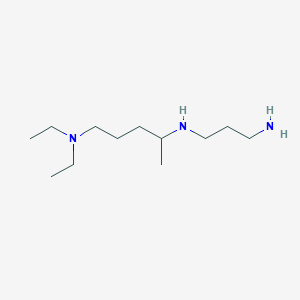
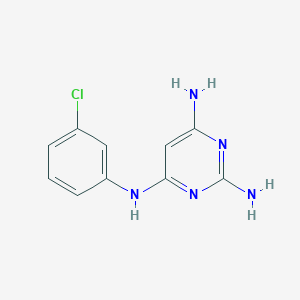
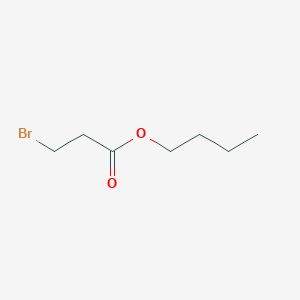
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
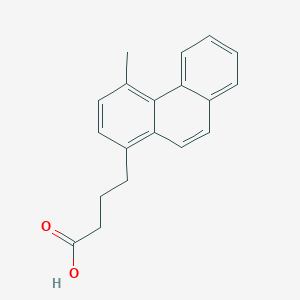
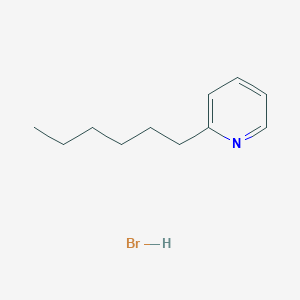
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

